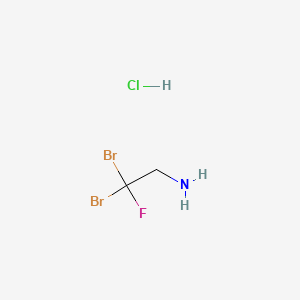
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H5Br2ClFN It is a halogenated amine, characterized by the presence of bromine and fluorine atoms attached to the ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride typically involves the halogenation of ethanamine derivatives. One common method is the bromination of 2-fluoroethanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 2-fluoroethanol derivatives, while reduction reactions may produce various amine derivatives .
科学的研究の応用
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of halogenated compounds and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride involves its interaction with molecular targets through halogen bonding and nucleophilic substitution. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes with target molecules, influencing their chemical and biological properties .
類似化合物との比較
Similar Compounds
- 2-Bromo-2,2-difluoroethan-1-amine hydrochloride
- 2-Fluoroethanamine hydrochloride
- 2,2-Difluoroethan-1-amine hydrochloride
Uniqueness
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
2913267-12-4 |
|---|---|
分子式 |
C2H5Br2ClFN |
分子量 |
257.33 g/mol |
IUPAC名 |
2,2-dibromo-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C2H4Br2FN.ClH/c3-2(4,5)1-6;/h1,6H2;1H |
InChIキー |
IIOKUHNAVXBEOQ-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(Br)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
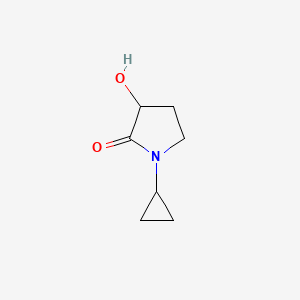
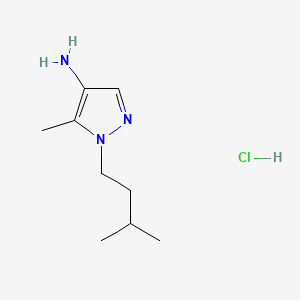
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)


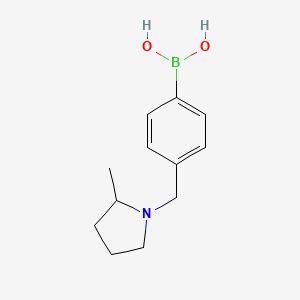
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
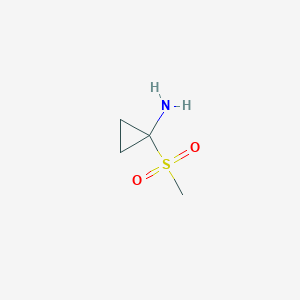


![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
